

22,23-Dihydroavermectin B1a Aglycone: A Technical Review

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Compound of Interest

Compound Name: **22,23-Dihydroavermectin B1a aglycon**

Cat. No.: **B2661780**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

22,23-Dihydroavermectin B1a aglycone is a significant derivative of the potent antiparasitic agent ivermectin. As an acid degradation product, it is formed by the hydrolysis of the disaccharide unit from the ivermectin molecule. This technical guide provides a comprehensive review of the existing literature on **22,23-dihydroavermectin B1a aglycone**, focusing on its synthesis, biological activity, and mechanism of action. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and parasitology.

Synthesis and Preparation

The primary method for obtaining **22,23-dihydroavermectin B1a aglycone** is through the acid-catalyzed hydrolysis of ivermectin B1a. This process selectively cleaves the glycosidic bonds connecting the oleandrose disaccharide to the macrocyclic lactone core.

Experimental Protocol: Acid Hydrolysis of Ivermectin B1a

A general protocol for the acid hydrolysis of ivermectin B1a to its aglycone is as follows:

- Dissolution: Accurately weigh a known amount of Ivermectin B1a and dissolve it in a suitable organic solvent, such as methanol or acetonitrile, to create a concentrated stock solution.
- Acidification: To a known volume of the ivermectin B1a stock solution, add an equal volume of 0.1 M or 1 M hydrochloric acid (HCl).
- Incubation: Incubate the solution at a controlled temperature, for example, 60°C, for a specified duration (e.g., 2, 4, 8, or 24 hours).
- Sampling and Neutralization: At designated time points, withdraw an aliquot of the reaction mixture and neutralize it with an equivalent amount of sodium hydroxide (NaOH).
- Dilution and Analysis: Dilute the neutralized sample with the mobile phase to be used for High-Performance Liquid Chromatography (HPLC) analysis to the desired concentration.
- Purification: The aglycone product can be purified from the reaction mixture using techniques such as silica gel column chromatography.[\[1\]](#)

The progress of the hydrolysis and the purity of the resulting aglycone can be monitored using HPLC.

Biological Activity

22,23-Dihydroavermectin B1a aglycone exhibits distinct biological activity, primarily characterized by its ability to inhibit the development of nematode larvae without inducing the paralytic effects typically associated with ivermectin.[\[2\]](#) This suggests a different mode of interaction with its molecular targets compared to the parent compound.

Larval Development Assay

The inhibitory effect of **22,23-dihydroavermectin B1a aglycone** on nematode larval development is quantified using a larval development assay (LDA). This in vitro test is a valuable tool for assessing the efficacy of anthelmintic compounds and for detecting resistance in nematode populations.

A study on the anthelmintic resistance in cyathostomins of Swedish horses provides quantitative data on the activity of ivermectin aglycone (IVM-AG). The following table

summarizes the mean LC50 values (the concentration of a drug that is lethal to 50% of the test organisms) obtained from this study.[3]

Geographic Region	Mean LC50 (ng/mL)	Standard Deviation	Range (ng/mL)
South (n=20)	5.23	1.62	2.75–23.89
Middle (n=7)	4.30	1.45	2.52–9.44
North (n=27)	2.17	0.75	1.08–3.27

Experimental Protocol: Micro-Agar Larval Development Test (MALDT)

The following is a detailed protocol for the micro-agar larval development test (MALDT) as adapted from the literature for assessing the efficacy of ivermectin aglycone.[4][5][6][7]

- Preparation of Drug Solutions:
 - Prepare a stock solution of ivermectin aglycone in dimethyl sulfoxide (DMSO).
 - Perform serial 1:2 dilutions of the stock solution with DMSO to obtain a range of 12 final concentrations.
- Assay Plate Preparation:
 - The assay is performed in 96-well microtiter plates.
 - Mix 12 µl of each drug dilution with a nutritive medium containing Earle's solution and yeast extract.
- Egg Suspension:
 - Isolate nematode eggs from fecal samples.
 - Prepare a suspension of eggs in a saline solution containing a nutrient broth. The final number of eggs per well should be between 50 and 80.

- Incubation:
 - Add the egg suspension to each well of the microtiter plate.
 - Seal the plates and incubate at a controlled temperature (typically 27°C) for 7 days.
- Termination and Evaluation:
 - After the incubation period, stop the development of larvae by adding a small amount of an iodine solution.
 - Count the number of first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well under a microscope.
- Data Analysis:
 - Calculate the percentage of inhibition of larval development for each drug concentration compared to a drug-free control.
 - Determine the LC50 and LC99 values, which are the concentrations of the drug that inhibit the development to the L3 stage by 50% and 99%, respectively.

Mechanism of Action

The primary molecular target of the avermectin class of compounds, including ivermectin, is the glutamate-gated chloride channel (GluCl) found in the nerve and muscle cells of invertebrates. [8][9]

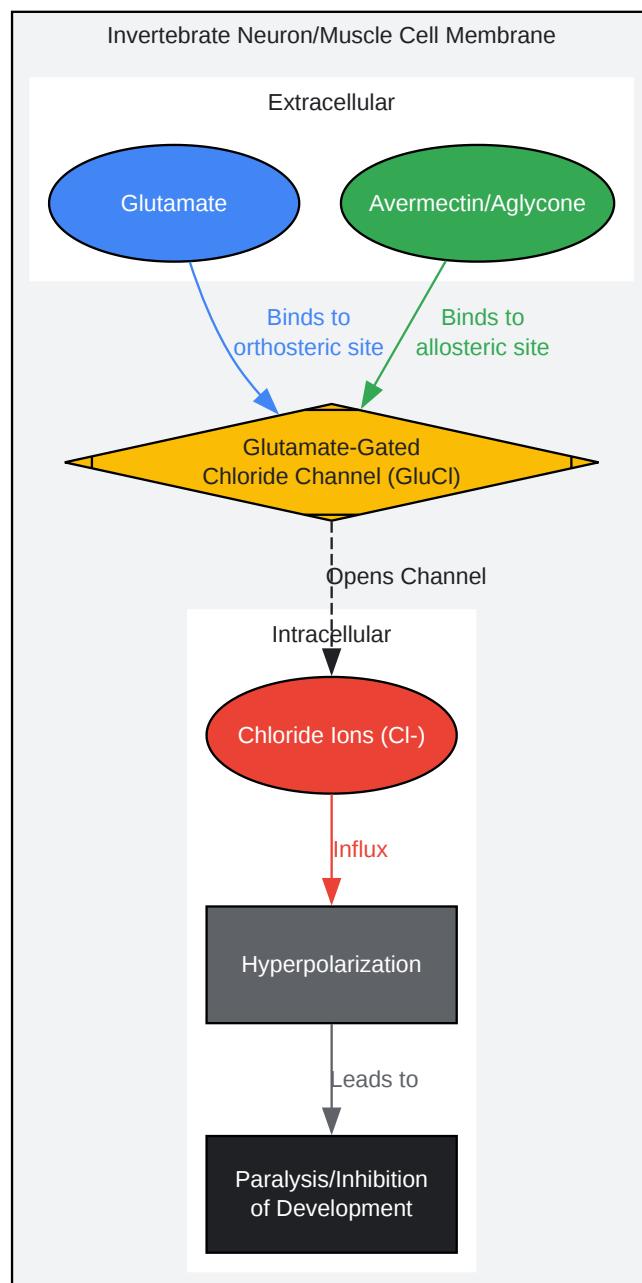
Interaction with Glutamate-Gated Chloride Channels

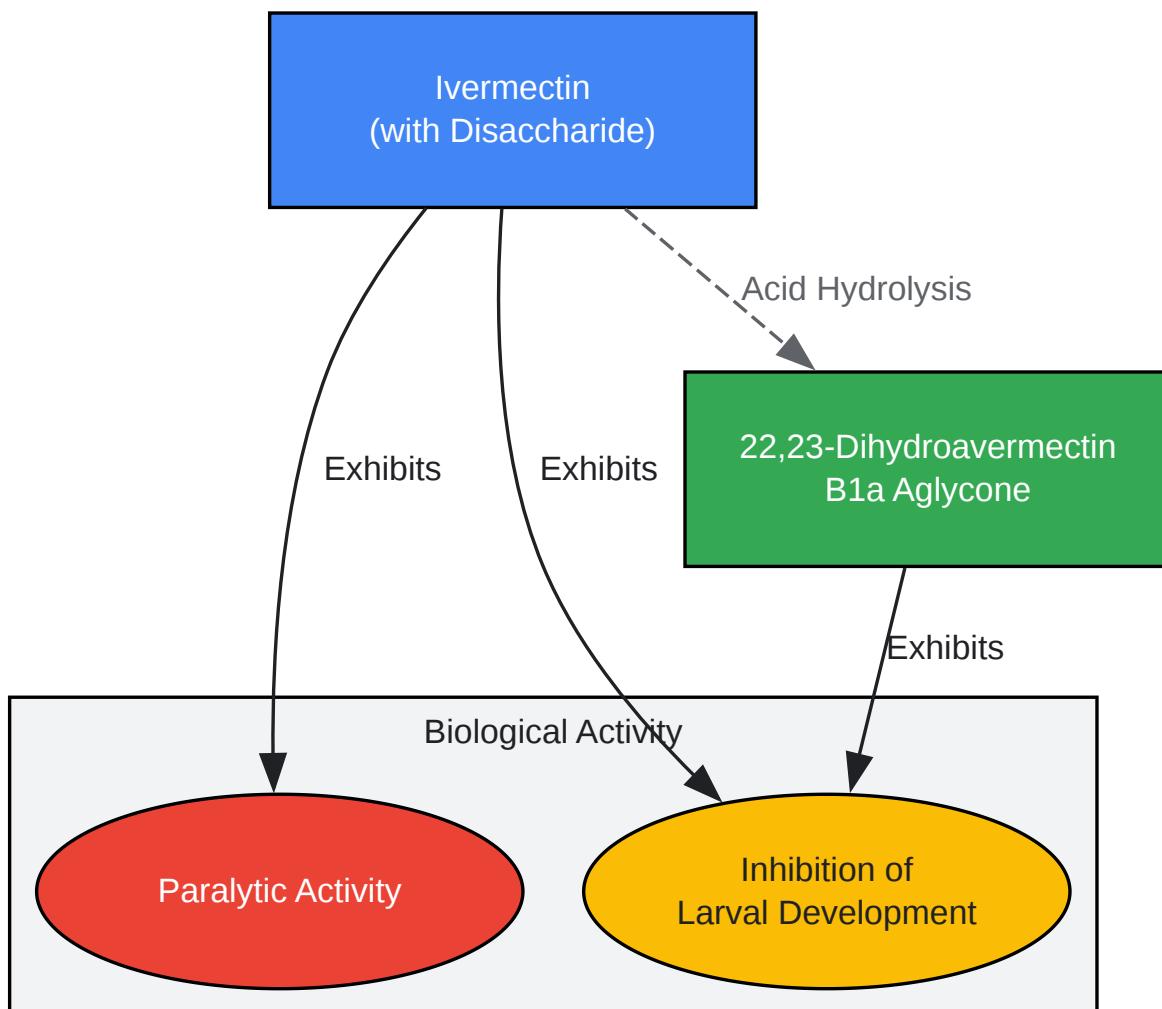
Ivermectin acts as a positive allosteric modulator of GluCl, meaning it binds to a site on the channel distinct from the glutamate binding site.[8] This binding locks the channel in an open conformation, leading to an influx of chloride ions.[9] The resulting hyperpolarization of the nerve or muscle cell membrane causes paralysis and ultimately death of the parasite.[8]

The binding site for ivermectin is located in the channel domain, between the M3 and M1 transmembrane helices of two adjacent subunits. The drug makes contact with the M2 helix, which lines the ion channel pore, and the M2-M3 loop.[9]

While detailed electrophysiological and binding affinity studies specifically for the **22,23-dihydroavermectin B1a aglycone** are not as extensively reported as for ivermectin, the fact that it inhibits larval development suggests an interaction with crucial physiological pathways in the nematode. However, its lack of paralytic activity implies that its interaction with GluCl_s may differ from that of ivermectin, potentially in terms of binding affinity, the specific GluCl_s subtypes it targets, or the conformational changes it induces in the channel.

The following diagram illustrates the proposed mechanism of action of avermectins on glutamate-gated chloride channels.





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